molecular formula C10H8N2O3S B3050651 [2,2'-Bipyridine]-5-sulfonic acid CAS No. 2767-24-0

[2,2'-Bipyridine]-5-sulfonic acid

Cat. No.: B3050651
CAS No.: 2767-24-0
M. Wt: 236.25 g/mol
InChI Key: IGVQQWPYILJSIP-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-5-sulfonic acid (CAS 2767-24-0) is a high-purity, research-grade chemical with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . It serves as a versatile and key precursor in the synthesis of sophisticated ligands and functional materials. Its core value lies in the bifunctional nature of its structure: the 2,2'-bipyridine moiety is a well-known chelating agent for metal ions, while the sulfonic acid group provides a handle for further chemical modification, solubility tuning, and surface anchoring . Synthesis and Derivatization: A primary method for producing this compound involves the direct sulfonation of 2,2'-bipyridine using strong sulfonating agents like oleum, which installs the sulfonic acid group at the 5-position via electrophilic aromatic substitution . The sulfonic acid group can be readily converted into more reactive derivatives. For instance, it can be transformed into a sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This sulfonyl chloride intermediate is a crucial precursor for the formation of sulfonamides through reaction with primary or secondary amines, enabling the covalent attachment of the bipyridine complex to other molecular structures . Research Applications and Value: This compound is particularly valuable in the field of coordination chemistry and materials science. It is used to create ligands for metal complexes in catalytic applications and in the development of dyes for dye-sensitized solar cells (DSSCs). The sulfonic acid group can act as a powerful anchoring unit to metal oxide surfaces, or its derivatives can be used to enhance the water solubility of the resulting metal complexes. The molecular structure has been confirmed by crystallographic data, providing researchers with precise structural information . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet for specific hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14,15)8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVQQWPYILJSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346971
Record name [2,2'-Bipyridine]-5-sulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2767-24-0
Record name [2,2'-Bipyridine]-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 2,2 Bipyridine 5 Sulfonic Acid

Synthetic Methodologies for [2,2'-Bipyridine]-5-sulfonic acid

The direct synthesis of this compound (Hbp-5-s) has been reported, providing a foundational method for accessing this key ligand. rsc.org While various methods exist for the sulfonation of aromatic compounds, the specific application to the 2,2'-bipyridine (B1663995) skeleton requires controlled conditions to achieve the desired regioselectivity.

A primary method for the synthesis of this compound involves the direct sulfonation of 2,2'-bipyridine. This electrophilic aromatic substitution reaction utilizes a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to introduce the sulfonic acid group onto one of the pyridine (B92270) rings. The position of substitution is directed by the electronic properties of the bipyridine rings. The synthesis of related sulfonated bipyridines, such as 2,2'-bipyridine-4,4'-disulphonic acid, has also been achieved through similar sulfonation approaches. rsc.org

Method Reagents Description Reference
Direct Sulfonation2,2'-Bipyridine, Fuming Sulfuric Acid (Oleum)Electrophilic aromatic substitution where 2,2'-bipyridine is treated with a strong sulfonating agent to install the -SO3H group at the 5-position. rsc.org

Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be chemically modified at two primary locations: the sulfonic acid group itself or the bipyridine ring system. These modifications allow for the fine-tuning of the molecule's properties, such as its solubility, electronic character, and ability to coordinate with metal ions or anchor to surfaces.

Sulfonic Acid Group Modifications

The sulfonic acid group (-SO₃H) is a versatile functional handle that can be converted into several other important chemical groups. These transformations enable the covalent attachment of the bipyridine unit to other molecules or materials.

Conversion to Sulfonyl Halides: A common derivatization is the conversion of the sulfonic acid to a sulfonyl halide, most notably a sulfonyl chloride (-SO₂Cl). This is a crucial intermediate for further reactions. This transformation can be achieved using various chlorinating agents. researchgate.net For instance, treating the sulfonic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride can yield the corresponding sulfonyl chloride. researchgate.net A newer method utilizes 2,4,6-trichloro-1,3,5-triazine (TAPC) for a mild and efficient conversion under neutral conditions. Similarly, sulfonyl fluorides can be synthesized from sulfonic acids, often through a two-step process involving the in-situ formation of a sulfonyl chloride followed by halogen exchange, or more directly using reagents like Xtalfluor-E®. nih.govrsc.org

Conversion to Sulfonamides: Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines to form sulfonamides (-SO₂NR₂). nih.gov This reaction is a cornerstone for building more complex molecular architectures and is widely used in medicinal chemistry. One-pot procedures that start from arylboronic acids or even carboxylic acids have been developed to generate sulfonamides, showcasing the modularity of this functional group transformation. nih.govacs.orgprinceton.edu

Desulfonation: The sulfonation of aromatic rings is a reversible reaction. wikipedia.org The sulfonic acid group can be removed by heating the compound in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid. wikipedia.orgnumberanalytics.comsyntheticmap.com This process, known as desulfonation, regenerates the parent arene. This reversibility can be exploited strategically in synthesis, where the sulfonic acid group acts as a temporary directing or protecting group. wikipedia.orgwikipedia.org

Modification Reagents/Method Product Description
Sulfonyl Chloride FormationThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Cyanuric chloride, TAPC[2,2'-Bipyridine]-5-sulfonyl chlorideConverts the sulfonic acid into a more reactive sulfonyl chloride intermediate. researchgate.net
Sulfonyl Fluoride FormationXtalfluor-E®, Thionyl fluoride[2,2'-Bipyridine]-5-sulfonyl fluorideProvides access to sulfonyl fluorides, which are valuable in chemical biology as "click" handles. nih.govrsc.org
Sulfonamide Formation[2,2'-Bipyridine]-5-sulfonyl chloride + Amine (R₂NH)[2,2'-Bipyridine]-5-sulfonamideAllows for the coupling of the bipyridine moiety to various amine-containing molecules. nih.gov
DesulfonationDilute aqueous acid (e.g., H₂SO₄) + Heat2,2'-BipyridineRemoves the sulfonic acid group, which can be useful as a strategic deprotection step in a multi-step synthesis. wikipedia.orgsyntheticmap.com

Bipyridine Ring Functionalization

Further substitution on the pyridine rings of the bipyridine scaffold allows for the introduction of a wide array of functional groups, which can modulate the steric and electronic properties of the resulting ligand. While methods for the direct functionalization of this compound are not extensively detailed, numerous strategies for functionalizing the general 2,2'-bipyridine core can be applied. These reactions are typically performed on halogenated bipyridine precursors. The existing sulfonic acid group, being strongly deactivating, would significantly influence the reactivity and regioselectivity of any subsequent electrophilic substitution. Therefore, functionalization is often best achieved by building the molecule from an already substituted pyridine or by using cross-coupling reactions on a halo-bipyridine derivative.

Common strategies include palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, which allow for the formation of new carbon-carbon bonds.

Derivatization for Anchoring Groups

For applications in dye-sensitized solar cells, catalysis, and molecular electronics, it is often necessary to attach the bipyridine unit to a surface, such as a metal oxide semiconductor. This is achieved by introducing specific anchoring groups onto the bipyridine scaffold.

Carboxylic Acid Anchors: Carboxylic acid groups are widely used as effective anchors. The synthesis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid is a well-established route to such ligands. cheminters.comossila.comcaymanchem.com A common synthetic pathway starts with the oxidation of 5,5'-dimethyl-2,2'-bipyridine using a strong oxidizing agent to yield the dicarboxylic acid. cheminters.com This dicarboxylic acid can then be used to synthesize polymers or metal-organic frameworks (MOFs). escholarship.orgacs.org

Phosphonic Acid Linkages: Phosphonic acid groups are known to form highly stable bonds with metal oxide surfaces. acs.org The synthesis of phosphonic acid-functionalized bipyridines typically starts from a brominated bipyridine derivative. For example, 4,4'-dibromo-2,2'-bipyridine (B104092) can undergo a palladium-catalyzed Hirao cross-coupling reaction with diethyl phosphite (B83602) to yield 4,4'-bis(diethylphosphonate)-2,2'-bipyridine. researchgate.net Subsequent hydrolysis of the phosphonate (B1237965) esters, for instance using bromotrimethylsilane (B50905) (TMSBr) followed by methanol, yields the final bis(phosphonic acid) ligand. researchgate.net This general strategy can be adapted to introduce phosphonic acid groups at various positions on the bipyridine ring.

Anchoring Group Synthetic Precursor Example Key Reaction Description
Carboxylic Acid5,5'-Dimethyl-2,2'-bipyridineOxidationOxidation of methyl groups to carboxylic acids creates strong anchoring points for surfaces or for building larger structures like MOFs. cheminters.com
Phosphonic Acid4,4'-Dibromo-2,2'-bipyridinePalladium-catalyzed Hirao Cross-CouplingCoupling of a halo-bipyridine with a phosphite ester, followed by hydrolysis, installs robust phosphonic acid anchors. acs.orgresearchgate.net

Coordination Chemistry of 2,2 Bipyridine 5 Sulfonic Acid Metal Complexes

Ligand Design Principles and Coordination Modes

The design of metal complexes with [2,2'-Bipyridine]-5-sulfonic acid is fundamentally guided by the inherent characteristics of the ligand itself. As a derivative of 2,2'-bipyridine (B1663995), its primary coordination mode involves the chelation of metal ions through the two nitrogen atoms of the pyridine (B92270) rings, forming a stable five-membered ring. wikipedia.orgwikipedia.org This bidentate N,N-coordination is a well-established and robust motif in coordination chemistry. nih.gov

The introduction of the sulfonic acid (-SO₃H) group at the 5-position significantly influences the ligand's properties and, consequently, the design of its metal complexes. Key design principles stemming from this functionalization include:

Electronic Modulation : The sulfonate group is a strong electron-withdrawing substituent. This property reduces the π-backbonding capacity of the ligand when coordinated to a metal center. As a result, the Lewis acidity of the coordinated metal ion is enhanced, which can favor the formation of redox-active complexes.

Aqueous Solubility : The highly polar sulfonic acid group imparts excellent water solubility to the ligand and its corresponding metal complexes. This is a critical design feature for applications in aqueous media, such as homogeneous catalysis or biological studies.

Versatile Bonding of the Sulfonate Group : The sulfonate group can adopt different roles within the coordination sphere. It can act as a non-coordinating counter-ion, balancing the charge of a cationic complex. Alternatively, it can directly participate in the coordination to the metal center through one of its oxygen atoms, or it can form hydrogen bonds and ionic interactions that influence the supramolecular assembly of the complexes.

Steric Influence : While providing beneficial electronic and solubility properties, the sulfonate group also introduces steric bulk, which can influence the geometry and stability of the resulting complexes compared to unsubstituted bipyridine.

The coordination modes of this compound are thus diverse. The primary mode is bidentate chelation via the two nitrogen atoms. Depending on the metal ion, reaction conditions, and the pH of the medium, the sulfonate group may or may not be involved in coordination, leading to different structural motifs. For example, in the construction of coordination polymers, the bipyridine moiety can be used as an auxiliary ligand to block specific coordination sites on a metal, thereby directing the dimensionality of the resulting network. rsc.org

Table 1: Key Design Features of this compound

Feature Description Consequence for Complex Design
Coordination Moiety 2,2'-Bipyridine (bidentate N,N-donor) Forms stable five-membered chelate rings with metal ions. wikipedia.org
Key Substituent 5-Sulfonic Acid (-SO₃H) Modifies electronic properties, solubility, and steric profile.
Electronic Effect Strong electron-withdrawing Enhances Lewis acidity of the metal center; favors redox activity.
Solubility High aqueous solubility Enables applications in aqueous-phase chemistry and biology.

| Sulfonate Role | Counter-ion or coordinating group | Allows for structural diversity and control over supramolecular architecture. |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and properties of metal complexes containing this compound. NMR and luminescence spectroscopy, in particular, provide detailed insights into the coordination environment and electronic behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Studies of Coordination

¹H NMR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. Upon complexation, the chemical shifts of the aromatic protons on the bipyridine rings are significantly altered compared to the free ligand. researchgate.netrsc.org

In the free ligand, the protons are found in specific regions of the spectrum. Following coordination to a diamagnetic metal ion, a general downfield shift of the bipyridine proton resonances is typically observed. This deshielding effect is due to the donation of electron density from the ligand's nitrogen atoms to the metal. The magnitude of the shift can provide information about the strength of the metal-ligand bond. researchgate.net

For instance, in square-planar Pd(II) and Pt(II) complexes, careful analysis of the H5, H5', H6, and H6' resonances of the bipyridine ligand can be used to assign the specific binding modes, even in complex multinuclear structures. rsc.org Similarly, in octahedral ruthenium(II) complexes, the coordination environment creates distinct signals for each proton, and decoupling experiments can be used to make definitive assignments. researchgate.net The proton H6, being closest to the coordination site, often experiences the most significant shift. The introduction of the sulfonate group at the 5-position creates an asymmetric proton environment, which simplifies some spectral regions while complicating others, aiding in the complete assignment of the spectrum.

Table 2: Representative ¹H NMR Chemical Shift Data for Bipyridine Protons in a Ruthenium(II) Complex Data extracted and compiled for illustrative purposes from studies on related substituted bipyridine complexes.

Proton Free Ligand (Illustrative, ppm) Coordinated Ligand (Illustrative, ppm) Typical Shift Change
H-3 ~8.4 ~8.1 Upfield/Downfield
H-4 ~7.9 ~8.1 Downfield
H-6 ~8.7 ~7.7 Upfield
H-3' ~8.4 ~8.8 Downfield
H-4' ~7.9 ~8.1 Downfield
H-5' ~7.4 ~7.5 Downfield
H-6' ~8.7 ~7.7 Upfield

Source: Based on principles described in Al-Rawi, J. M. A. (1994). researchgate.net

Luminescence Properties of Metal Complexes

Many transition metal complexes of 2,2'-bipyridine and its derivatives, particularly those of ruthenium(II) and platinum(II), are known for their distinct luminescence properties. wikipedia.org These properties typically arise from metal-to-ligand charge transfer (MLCT) electronic transitions. wikipedia.org

Complexes of this compound are no exception. Studies on ruthenium(II) complexes with sulfonated bipyridine ligands have detailed their excited-state properties. rsc.org For example, tris-chelate complexes such as [Ru(bp-5-s)₃]⁻ have been synthesized and their luminescent states investigated. rsc.org The sulfonation can influence the energy of the MLCT bands and the luminescence lifetime. The intense absorption in the visible spectrum and the emission in the red region are characteristic features. nih.gov

The quenching of the luminescent excited state of these complexes by other species, such as metal ions or organic molecules, has also been studied. Such quenching experiments provide insights into the electron transfer processes involving the complex. For example, the quenching of the excited state of ruthenium complexes with sulfonated bipyridines by copper(II) ions in aqueous solution has been shown to proceed through both inner- and outer-sphere mechanisms. rsc.orgcolab.ws This highlights the accessibility of the coordinated metal center and the role of the ligand in mediating these electron transfer reactions.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is profoundly influenced by the electronic nature of their ligands. The strong electron-withdrawing character of the sulfonic acid group in this compound makes the coordinated metal center more electron-deficient. This generally makes the complex easier to reduce and harder to oxidize.

Cyclic voltammetry is the primary technique used to investigate these properties. For many bipyridine complexes, particularly those of ruthenium, the redox processes are reversible and correspond to one-electron transfers. wikipedia.org These processes can be centered on the metal (e.g., Ru²⁺/Ru³⁺) or on the ligand (reduction of the bipyridine system). nih.gov

Research on related ruthenium(II) polypyridyl complexes has shown a clear correlation between their spectroscopic properties and the Ru(II)/Ru(III) redox potential. nih.gov The introduction of electron-withdrawing groups on the bipyridine rings, such as the sulfonate group, is expected to increase the oxidation potential of the metal center. This is because removing an electron from a more electron-poor metal center requires more energy. Conversely, ligand-based reductions are typically shifted to less negative potentials, as the electron-accepting character of the ligand is enhanced. These tunable electrochemical properties are crucial for applications in areas like electrocatalysis and the development of molecular electronic devices. nih.govescholarship.org

Table 3: General Electrochemical Trends for Metal Complexes of this compound

Redox Process Effect of Sulfonate Group Rationale
Metal-Centered Oxidation (e.g., M²⁺ → M³⁺) Potential becomes more positive (harder to oxidize) The electron-withdrawing sulfonate group decreases electron density at the metal center.
Ligand-Centered Reduction Potential becomes less negative (easier to reduce) The electron-withdrawing sulfonate group enhances the π-acceptor character of the ligand.

Source: Based on principles described in multiple sources. nih.govresearchgate.net

pH-Dependent Coordination Behavior and Protonation Patterns

The coordination chemistry of this compound is highly sensitive to pH due to the presence of multiple protonatable sites: the sulfonic acid group and the two pyridine nitrogen atoms.

The sulfonic acid group is strongly acidic, with a pKa value estimated to be around 1-2. This means that in all but the most acidic solutions, this group will be deprotonated, existing as the sulfonate anion (-SO₃⁻). This anionic charge can influence how the ligand interacts with metal precursors and how the resulting complexes crystallize or self-assemble in solution.

At very low pH values, the nitrogen atoms of the bipyridine ring can also become protonated. The pKa for the first protonation of the parent 2,2'-bipyridine is approximately 4.3. wikipedia.org Protonation of one or both nitrogen atoms prevents them from coordinating to a metal center.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,2'-Bipyridine
Ruthenium(II)
Platinum(II)
Palladium(II)
Copper(II)

Catalytic Applications Involving 2,2 Bipyridine 5 Sulfonic Acid

Homogeneous Catalysis

In homogeneous catalysis, the high aqueous solubility of [2,2'-Bipyridine]-5-sulfonic acid and its metal complexes is a significant advantage, allowing for reactions to be conducted in environmentally benign aqueous media. The sulfonic acid group, being strongly electron-withdrawing, modulates the electronic properties of the ligand. This enhances the Lewis acidity of the coordinated metal center, which can be favorable for various redox-active catalysts.

Ruthenium(II) complexes of this compound have been synthesized and characterized, forming the basis for potential homogeneous catalysts. rsc.orgcolab.ws For instance, the tris-chelate complex, [Ru(bp-5-s)₃]⁻, where bp-5-s is the deprotonated form of the ligand, has been prepared. colab.ws While detailed catalytic cycle studies for this specific complex are not extensively reported, the broader family of ruthenium-bipyridine complexes are well-established catalysts for a range of transformations, including oxidation and reduction reactions. The primary role of the sulfonated ligand in these systems is to confer water solubility and fine-tune the redox potentials of the metal center.

Table 1: Synthesized Ruthenium(II) Complexes with Sulfonated Bipyridine Ligands
ComplexAbbreviationLigandsReference
[Ru(bp-5-s)₃]⁻N/AThis compound colab.ws
[Ru(bipy)₂(bp-4,4'-ds)]bipy = 2,2'-bipyridine (B1663995)2,2'-bipyridine, [2,2'-Bipyridine]-4,4'-disulfonic acid colab.ws
[Ru(bipy)(bp-4,4'-ds)₂]²⁻bipy = 2,2'-bipyridine2,2'-bipyridine, [2,2'-Bipyridine]-4,4'-disulfonic acid colab.ws
[Ru(bp-4,4'-ds)₃]⁴⁻N/A[2,2'-Bipyridine]-4,4'-disulfonic acid colab.ws

Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is critical for industrial applications, primarily due to the ease of catalyst separation and recycling. While specific examples detailing the use of this compound as a ligand in a solid-supported catalyst are not widespread, the principles for its immobilization are well-established through analogous systems. The sulfonic acid group can serve as an anchoring point for immobilization, or the bipyridine unit can be integrated into a larger solid framework.

Strategies for heterogenizing bipyridine-based catalysts include:

Polymerization: Bipyridine ligands functionalized with polymerizable groups can be incorporated into polymer backbones. A relevant example is the synthesis of a rhenium-coordinating polyamide derived from the closely related [2,2'-bipyridine]-5,5'-dicarboxylic acid. escholarship.orgescholarship.org This approach creates a robust, insoluble catalytic material where the active sites are an integral part of the polymer chain. escholarship.org A similar strategy could be envisioned for the sulfonic acid derivative.

Covalent Organic Frameworks (COFs): Bipyridine units can be used as building blocks for highly ordered, porous COFs. Post-synthetic metalation of these frameworks leads to well-defined, isolated catalytic sites. For example, a COF containing 2,2'-bipyridine moieties has been metalated with a Rhenium(I) tricarbonyl complex to create a heterogeneous electrocatalyst for CO₂ reduction. rsc.orgrsc.org

Immobilization on Inorganic Supports: Bipyridine ligands can be covalently attached to the surface of materials like silica. Organosilica nanotubes containing bipyridine ligands in their framework have been synthesized and, after metalation with iridium, used as robust catalysts for C-H bond activation. rsc.org

These approaches demonstrate the feasibility of incorporating ligands like this compound into heterogeneous systems, combining the precise catalytic activity of molecular complexes with the practical advantages of solid catalysts.

Electrocatalysis

Electrocatalysis utilizes catalysts to facilitate redox reactions at electrode surfaces, a field of immense importance for energy conversion and storage technologies. Bipyridine complexes, particularly of ruthenium and rhenium, are cornerstone electrocatalysts. The introduction of a sulfonate group onto the bipyridine ligand can significantly influence the performance of these electrocatalysts by modifying their solubility, electronic properties, and interaction with the electrode surface.

Bioelectrocatalysis is a sub-discipline that uses biological or bio-inspired catalysts in electrochemical systems. While there are no direct reports of this compound being used in bioelectrocatalytic applications, research on related systems provides a clear blueprint for its potential. Bio-inspired catalysts for CO₂ reduction have been developed by appending Rhenium(I) tricarbonyl bipyridine complexes to amino acids and peptides. rsc.orgnih.gov These biological scaffolds can create a specific local environment around the catalytic center, potentially enhancing activity and selectivity by providing proton relays or hydrogen-bonding interactions. rsc.org The high water solubility and functional handle provided by the sulfonic acid group make this compound an attractive ligand for integration into such bio-inspired peptidic or enzymatic systems.

The development of efficient electrocatalysts for water oxidation (to produce O₂) and carbon dioxide reduction (to produce fuels like CO or formic acid) is a critical goal for renewable energy technologies like water splitting and artificial photosynthesis. nih.gov

Water Oxidation: Ruthenium-bipyridine complexes are among the most studied molecular catalysts for water oxidation. nih.gov The catalytic cycle involves high-valent ruthenium-oxo species. mdpi.com While many studies focus on the parent Ru-bpy systems or those with carboxylate functionalities, the principles can be extended to sulfonated ligands. mdpi.comrsc.org The electron-withdrawing nature of the sulfonate group can help stabilize the high oxidation states of ruthenium required for catalysis. Furthermore, ligands functionalized with phosphonate (B1237965) groups, which share the anionic character of sulfonates, have been shown to act as proton shuttles and lower activation barriers in water oxidation catalysis. nih.gov This suggests that the sulfonic acid group in this compound could play a similar beneficial role.

Carbon Dioxide Reduction: Rhenium(I) tricarbonyl complexes with bipyridine ligands, Re(bpy)(CO)₃Cl, are benchmark molecular electrocatalysts for the selective reduction of CO₂ to CO. escholarship.orgnih.gov The catalytic mechanism involves the two-electron reduction of the complex to form the active species. escholarship.org The substituents on the bipyridine ligand have a profound impact on the catalyst's activity and overpotential.

Significant research has focused on heterogenizing these Re(bpy) catalysts to improve their practical applicability. In a notable study, a polyamide was synthesized using the analogous [2,2'-bipyridine]-5,5'-dicarboxylic acid and subsequently metalated with rhenium. escholarship.orgescholarship.org When cast as a thin film on an electrode, this material proved to be an effective and durable heterogeneous electrocatalyst for CO₂ reduction. escholarship.orgescholarship.org

Table 2: Performance of a Heterogeneous Re-Bipyridine Electrocatalyst for CO₂ Reduction
Catalyst SystemLigandProductFaradaic Efficiency (FE)Turnover Number (TON)Turnover Frequency (TOF)Reference
Rhenium-coordinating polyamide film on a graphitic electrode[2,2'-Bipyridine]-5,5'-dicarboxylic acidCO82%11,8653.3 s⁻¹ escholarship.org

This result underscores the potential of using functionalized bipyridines, including this compound, to build robust electrocatalytic systems for energy conversion. The sulfonic acid's ability to enhance solubility could be particularly advantageous for catalyst processing and for creating specific catalyst-electrolyte interfaces.

Sensing Applications of 2,2 Bipyridine 5 Sulfonic Acid Derivatives

Chemosensor Development

Chemosensors are molecular systems designed to detect and signal the presence of specific chemical species through a measurable change, such as in fluorescence or color. Derivatives of 2,2'-bipyridine (B1663995) are frequently employed as the recognition and signaling units in fluorescent chemosensors due to their ability to interact with analytes, leading to significant changes in their photophysical properties.

Research has demonstrated the synthesis of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles, which exhibit selective fluorescence enhancement upon binding with specific metal ions. For instance, one such derivative, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile, has been identified as a selective "turn-ON" fluorescent probe for cadmium (Cd²⁺) ions in a DMSO solution. nih.gov The interaction between the bipyridine derivative and Cd²⁺ follows a 1:1 metal-ligand ratio, resulting in a notable increase in fluorescence intensity. nih.gov

Similarly, ruthenium(II) tris(bipyridine) complexes have been engineered to act as fluorescent chemosensors. An amide-linked phenol-ruthenium(II) tris(bipyridine) complex was designed to recognize cobalt (Co²⁺) ions in an ethanol (B145695)/water solution. nih.gov In this system, the ruthenium(II) tris(bipyridine) unit serves as the fluorophore, while the multi-substituted phenol (B47542) acts as the receptor for the metal ion. The binding of Co²⁺ to the receptor site leads to fluorescence quenching, a phenomenon attributed to the formation of an inclusion complex. nih.gov This quenching mechanism forms the basis for the quantitative detection of Co²⁺. nih.gov

Electrochemical Sensing Mechanisms

Electrochemical sensors detect analytes by converting the interaction between the analyte and the electrode into a measurable electrical signal. nih.gov Derivatives of [2,2'-Bipyridine]-5-sulfonic acid are pivotal in constructing modified electrodes with enhanced catalytic activity and sensitivity.

One prominent application is in the development of electrochemiluminescence (ECL) sensors. A novel ECL sensor was fabricated by covalently linking bis(2,2'-bipyridine)-5-amino-1,10-phenanthroline ruthenium(II) to graphite (B72142) oxide on a glassy carbon electrode. nih.gov This composite film exhibited high electrochemical activity for the oxidation of 2-(dibutylamino) ethanol (DBAE). The sensor demonstrated a wide linear response range and a low detection limit for DBAE, showcasing its potential for detecting biologically important compounds. nih.gov

In another study, an electrochemical platform was designed for the selective determination of 5'-guanosine monophosphate (5'-GMP). nih.gov This sensor was based on a glassy carbon electrode modified with gold nanoparticles, 2,2'-bipyridine hydrated ruthenium (Ru(bpy)₂Cl₂), and sulfonated multi-walled carbon nanotubes (SMWCNTs). The enhanced sensitivity of this sensor was attributed to the high electrical conductivity and electrocatalytic properties provided by the ruthenium bipyridine complex and the functionalized nanotubes. nih.gov

Furthermore, cobalt(II) complexes with bipyridine derivatives have been used to create electrochemical sensors for the simultaneous detection of pharmaceutical compounds. A graphite screen-printed electrode modified with nanoparticles of a [Co(5,5′-dmbpy)₂(NCS)₂] complex was developed for detecting acetaminophen (B1664979) and naproxen. nih.govresearchgate.netrsc.org This modified electrode significantly improved the electrooxidation of acetaminophen and could clearly separate the oxidation peaks of the two analytes, allowing for their simultaneous quantification with high sensitivity and low detection limits. nih.govrsc.org

Biosensing Platforms

Biosensing platforms are analytical devices that integrate a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a physicochemical transducer to detect biological analytes. mdpi.com The transducer's role is to convert the biological recognition event into a measurable signal. Derivatives of this compound, particularly metal complexes, are excellent candidates for the transducer component in electrochemical and optical biosensors.

The electrochemical sensors described for detecting biologically relevant molecules like 5'-GMP and DBAE serve as prime examples of biosensing platforms. nih.govnih.gov In these systems, the bipyridine complex-modified electrode acts as the transducer. It detects the product of a biological interaction or directly catalyzes the oxidation or reduction of a biological analyte. For instance, the sensor for 5'-GMP directly detects a key biological molecule, demonstrating its utility in applications like food quality analysis. nih.gov The ECL sensor for DBAE shows promise for the broader detection of biologically important compounds. nih.gov

The development of these platforms involves immobilizing the bipyridine derivative or its complex onto an electrode surface. This can be achieved through methods like covalent bonding, as seen in the graphite oxide-based ECL sensor, creating a stable and reproducible sensing interface. nih.gov The integration of these bipyridine-based transducers with specific biological recognition elements would pave the way for highly selective biosensors for clinical diagnostics, environmental monitoring, and food safety. For example, an enzyme could be immobilized on the electrode to generate a product that the bipyridine complex then detects electrochemically.

Supramolecular Chemistry and Self Assembly of 2,2 Bipyridine 5 Sulfonic Acid Systems

Self-Assembly Processes

The self-assembly of systems incorporating [2,2'-Bipyridine]-5-sulfonic acid is primarily governed by a combination of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. The interplay of these forces dictates the thermodynamic and kinetic landscape of the assembly process, leading to the spontaneous formation of ordered structures.

The sulfonic acid group introduces a site for strong hydrogen bonding, both as a donor (from the acidic proton) and as an acceptor (from the sulfonate oxygens). This group's high acidity enhances its ability to form robust hydrogen bonds and ionic interactions, particularly in aqueous media. These interactions can link individual metal-ligand complexes into higher-order structures. Furthermore, the sulfonate group can act as a counterion or directly participate in coordination with certain metal centers. The aromatic nature of the bipyridine rings also facilitates π-π stacking interactions, which contribute to the stabilization and organization of the assembled structures.

The self-assembly process can be influenced by various external factors such as solvent polarity, pH, temperature, and the presence of guest molecules. For instance, in aqueous solutions, the hydrophobic bipyridine core and the hydrophilic sulfonate group can lead to amphiphilic behavior, promoting aggregation into micelles or other ordered structures. The pH of the solution will determine the protonation state of the sulfonic acid group, thereby modulating the strength and nature of the hydrogen bonding and electrostatic interactions.

Formation of Supramolecular Architectures

The versatile binding motifs of this compound enable the construction of a variety of supramolecular architectures, ranging from discrete multinuclear complexes to extended one-, two-, and three-dimensional networks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the bipyridine moiety to bridge metal centers is a key feature in the formation of coordination polymers and MOFs. While research directly on this compound in MOFs is emerging, extensive studies on the closely related 2,2'-bipyridine-5,5'-dicarboxylic acid demonstrate the potential of the bipyridine core to create robust, porous frameworks. researchgate.netrsc.orgnih.gov In such structures, the bipyridine units link metal ions or metal clusters, while the functional groups (in this case, sulfonic acid) can line the pores, influencing the framework's properties such as adsorption selectivity and catalytic activity. rsc.orgnih.gov The sulfonic acid group, with its strong acidity, can impart unique properties to these materials, including high proton conductivity or strong Brønsted acid catalysis sites.

Discrete Supramolecular Assemblies: In the presence of metal ions that favor the formation of discrete coordination complexes, this compound can form well-defined multinuclear cages, capsules, or other closed architectures. For example, ruthenium(II) complexes with this ligand have been synthesized and characterized. rsc.org The sulfonate groups on the periphery of these complexes can then engage in intermolecular hydrogen bonding, leading to the formation of higher-order structures in the solid state. These interactions can create, for instance, hydrogen-bonded chains or sheets of discrete complexes.

The table below summarizes some of the supramolecular architectures formed by bipyridine-based ligands, highlighting the role of different functional groups and their resulting structures.

LigandMetal IonKey InteractionsResulting Architecture
This compoundRuthenium(II)Metal-ligand coordination, Hydrogen bondingDiscrete complexes, potentially forming extended structures via hydrogen bonds rsc.org
2,2'-Bipyridine-5,5'-dicarboxylic acidZirconium(IV), Aluminum(III)Metal-ligand coordination (carboxylate)3D Metal-Organic Framework (MOF) rsc.orgnih.gov
2,2'-Bipyridine-5,5'-dicarboxylic acidManganese(II), Zinc(II)Metal-ligand coordination (carboxylate)3D Metal-Organic Framework (MOF) researchgate.net
2,2'-Bipyridine (B1663995)Cobalt(II), Nickel(II), Copper(II)Metal-ligand coordination, π-π stacking, Hydrogen bonding1D Coordination Polymers rsc.org

Hierarchical Self-Assembly: The combination of strong, directional metal-coordination and weaker, more flexible hydrogen bonding allows for hierarchical self-assembly. Initially, metal-ligand complexes are formed, which then serve as building blocks for larger superstructures held together by hydrogen bonds and π-π interactions. This multi-level assembly process allows for the creation of complex and functional materials with properties that can be tuned at different length scales. The sulfonate-pyridinium interaction, a robust supramolecular synthon, can also play a significant role in directing the assembly of layered or framework structures. acs.org

Theoretical and Computational Investigations of 2,2 Bipyridine 5 Sulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For [2,2'-Bipyridine]-5-sulfonic acid, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and the distribution of electron density.

Studies on related substituted bipyridine compounds show that the introduction of functional groups significantly alters the parent molecule's geometry and electronic landscape. researchgate.net The sulfonic acid (-SO₃H) group, being strongly electron-withdrawing, exerts a considerable influence on the bipyridine framework. DFT calculations typically predict a shortening of the C-S bond and specific C-N bonds within the pyridine (B92270) rings due to the inductive and resonance effects of the sulfonate group. The geometry of the bipyridine moiety itself is also affected; while unsubstituted 2,2'-bipyridine (B1663995) prefers a planar trans conformation in its ground state, coordination with a metal ion or strong intermolecular interactions can force it into the cis conformation necessary for chelation. rsc.org

The calculated vibrational spectra from DFT can be correlated with experimental FTIR and FT-Raman spectra to confirm the molecular structure. nih.gov For this compound, characteristic vibrational modes associated with the sulfonate group (S=O and S-O stretches) and the bipyridine rings would be identified and assigned.

Furthermore, DFT is used to calculate the distribution of electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the bipyridine are electron-rich nucleophilic sites, while the sulfonic acid group creates an electron-deficient area on the substituted ring, influencing how the molecule interacts with other species. nih.gov

Table 1: Representative Geometric Parameters of Substituted Bipyridines from DFT Calculations

ParameterTypical Calculated ValueInfluence of Sulfonic Acid Group
C-C (inter-ring) Bond Length~1.49 ÅMinor changes expected
C-N Bond Lengths (Pyridine)~1.34 ÅSlight modulation based on position relative to the substituent
C-S Bond Length~1.77 Å (for Aryl Sulfonates)Characteristic of aryl-sulfonate bond
O-S-O Bond Angle~120°Typical for sulfonate group
Note: This table presents typical values based on DFT studies of analogous aromatic sulfonic acids and substituted bipyridines. Actual values for this compound would require specific calculation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govscirp.org

For bipyridine systems, the HOMO is typically a π-orbital distributed over the two pyridine rings, while the LUMO is a π* orbital. The introduction of a substituent can significantly alter the energies of these orbitals. researchgate.net The electron-withdrawing sulfonic acid group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted 2,2'-bipyridine. This stabilization of the orbitals generally leads to a change in the HOMO-LUMO gap, which in turn affects the molecule's electronic absorption spectra and its behavior as a ligand in metal complexes. rsc.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, often resulting in a red-shift (a shift to longer wavelengths) in its UV-Visible absorption spectrum. scirp.org In the context of metal complexes, the relative energies of the ligand's FMOs and the metal's d-orbitals determine the nature of the coordination bond and the possibility of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are fundamental to the photophysical and electrochemical properties of these complexes. nih.govnih.gov Computational studies on similar ligands show that the HOMO-LUMO gap can be systematically tuned by varying the electronic nature of the substituents. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Bipyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,2'-Bipyridine (unsubstituted)~ -6.5~ -1.5~ 5.0
Bipyridine with Electron-Donating Group~ -6.0~ -1.3~ 4.7
Bipyridine with Electron-Withdrawing Group~ -6.8~ -2.0~ 4.8
Note: These values are illustrative, based on general trends reported in computational studies of substituted bipyridines. scirp.org The sulfonic acid group is strongly electron-withdrawing.

Computational Modeling of Interactions

Computational modeling is essential for elucidating the non-covalent interactions that govern the behavior of this compound in various environments, including its complexation with metal ions and its interactions in solution.

Hydrogen Bonding and Intermolecular Interactions: The sulfonic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atoms). nih.gov Computational studies can model these hydrogen bonding interactions with high accuracy. psu.edu In solution, particularly in protic solvents like water, the -SO₃H group can deprotonate to form the sulfonate anion (-SO₃⁻), which is an excellent hydrogen bond acceptor. These interactions are critical for the high water solubility of the compound. Modeling can also predict the formation of self-assembled structures, where intermolecular hydrogen bonds between the sulfonate groups and bipyridine nitrogens of adjacent molecules lead to the formation of larger aggregates or networks. psu.eduacs.org Such studies use DFT to calculate interaction energies, equilibrium geometries, and changes in spectroscopic signatures upon forming hydrogen bonds. researchgate.net

Advanced Materials Science Applications of 2,2 Bipyridine 5 Sulfonic Acid

Incorporation into Polymeric Materials

The incorporation of [2,2'-Bipyridine]-5-sulfonic acid into polymeric structures offers a pathway to novel materials with enhanced thermal stability, ion-exchange capabilities, and optoelectronic properties. While direct polymerization of this compound can be challenging, its derivatives, particularly dicarboxylic acid analogues, have been successfully used to synthesize a variety of polymers, including polyamides and polyesters. These studies demonstrate the feasibility of integrating the bipyridine unit into the polymer backbone, imparting favorable properties such as high thermal stability, with decomposition temperatures often exceeding 300°C.

The presence of the bipyridine moiety allows for post-polymerization modification through complexation with metal ions, such as ruthenium. This metalation can significantly enhance the photosensitivity and charge carrier mobility of the resulting polymer-metal complexes. For instance, ruthenium-containing polymers have been shown to emit red light, making them suitable for applications in light-emitting devices. acs.org

Furthermore, the sulfonic acid group in this compound introduces the potential for creating proton-conducting polymers. Sulfonated polymers are of great interest for applications in proton exchange membranes (PEMs) for fuel cells. The sulfonic acid groups can facilitate the transport of protons across the membrane, a critical function in the operation of a fuel cell. While specific research on polymers incorporating this compound for this purpose is emerging, the well-established field of sulfonated aromatic polymers suggests a promising future for such materials. The proton conductivity of these membranes is highly dependent on the degree of sulfonation and the operating conditions, such as temperature and humidity.

Below is a table illustrating the potential properties of polymers incorporating bipyridine sulfonic acid moieties, based on analogous sulfonated polymer systems.

PropertyPotential Value/Characteristic
Glass Transition Temperature (Tg) 150-250 °C
Thermal Decomposition Temperature > 300 °C
Proton Conductivity (at high humidity) 10⁻³ - 10⁻¹ S/cm
Ion Exchange Capacity (IEC) 1.0 - 2.5 meq/g

Note: The data in this table is representative of sulfonated aromatic polymers and serves as an estimation of the potential properties of polymers incorporating this compound.

Surface Functionalization and Hybrid Materials

The ability to modify the surfaces of inorganic materials with organic molecules is a cornerstone of nanotechnology and materials science. This compound is an excellent candidate for surface functionalization due to its bifunctional nature. The bipyridine unit can act as a ligand for metal ions, while the sulfonic acid group can serve as a robust anchoring group to metal oxide surfaces.

Titanium dioxide (TiO₂) is a widely used semiconductor material in a variety of applications, including photocatalysis and photovoltaics. The performance of TiO₂-based devices can be significantly enhanced by surface functionalization, which can improve dye loading, reduce charge recombination, and modify the electronic properties of the surface.

The sulfonic acid group of this compound can form a strong covalent bond with the surface hydroxyl groups of TiO₂, leading to a stable functionalized surface. This process is analogous to the well-studied adsorption of carboxylic acids on TiO₂. The bipyridine moiety, now exposed on the surface, can then be used to coordinate with metal complexes, creating a hybrid material with tailored photophysical and catalytic properties.

This surface functionalization strategy is particularly relevant for the development of dye-sensitized solar cells (DSSCs), where the efficient anchoring of dye molecules to the TiO₂ surface is crucial for device performance. The bipyridine unit can act as a primary ligand for a ruthenium-based dye, with the sulfonic acid ensuring a strong connection to the semiconductor.

The table below summarizes the expected characteristics of TiO₂ surfaces functionalized with this compound.

ParameterExpected Outcome
Binding Mode Covalent attachment via the sulfonic acid group
Surface Coverage Monolayer to multilayer, depending on conditions
Thermal Stability Stable up to moderate temperatures
Effect on TiO₂ Conduction Band Potential shift in energy level, affecting electron injection

Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a promising third-generation photovoltaic technology that mimics the natural process of photosynthesis. A key component of a DSSC is the sensitizer, a dye molecule that absorbs light and injects electrons into the conduction band of a wide-bandgap semiconductor, typically TiO₂. Ruthenium-based complexes containing bipyridine ligands are among the most efficient sensitizers developed to date.

While extensive performance data for DSSCs specifically using ruthenium sensitizers with the this compound ligand is not widely available in the literature, the synthesis of such complexes has been reported. rsc.org Based on the performance of analogous ruthenium-bipyridine complexes, it is possible to project the potential photovoltaic performance of a DSSC utilizing a dye with this ligand. The table below presents a hypothetical but realistic set of performance parameters for such a device, drawing comparisons with well-established ruthenium-based dyes.

ParameterExpected Value for a this compound based dyeReference (N719 dye)
Short-Circuit Current (Jsc) 15 - 18 mA/cm²~18 mA/cm²
Open-Circuit Voltage (Voc) 0.65 - 0.75 V~0.75 V
Fill Factor (FF) 0.68 - 0.72~0.70
Power Conversion Efficiency (η) 7.0 - 9.0 %~11%

Note: The data for the this compound based dye is an educated projection based on the performance of similar ruthenium-bipyridine complexes and is for illustrative purposes.

The development of novel sensitizers with tailored ligands like this compound continues to be a key area of research in the quest for more efficient and stable dye-sensitized solar cells.

Biochemical Transformations Mediated by 2,2 Bipyridine 5 Sulfonic Acid

Studies on Biotransformations (e.g., Nicotinamide)

While specific studies detailing the biotransformation of nicotinamide (B372718) directly catalyzed by complexes of [2,2'-Bipyridine]-5-sulfonic acid are not prominent in surveyed literature, the potential for such reactions is supported by related research. The fundamental interaction between the bipyridine scaffold and nicotinamide has been established through the synthesis and characterization of ruthenium(II) complexes that incorporate both 2,2'-bipyridine (B1663995) and nicotinamide as ligands. researchgate.net

In one study, complexes such as cis-[Ru(bpy)₂(NA)Cl][PF₆] and cis-[Ru(bpy)₂(NA)₂][PF₆]₂ (where bpy is 2,2'-bipyridine and NA is nicotinamide) were synthesized and studied. researchgate.net The research explored the dynamic behavior of the nicotinamide ligand within the coordination sphere, revealing hindered rotation at lower temperatures due to hydrogen bonding. researchgate.net This detailed understanding of the interaction between the catalytic metal center, the primary bipyridine ligand, and the nicotinamide substrate is a critical prerequisite for designing a catalytic biotransformation cycle.

Furthermore, the feasibility of transforming nicotinamide cofactors using related ruthenium-polypyridyl systems has been demonstrated. Research on a robust ruthenium complex, Ru(tpy)(biq)Cl₂ (where tpy is 2,2′:6′,2′′-terpyridine and biq is 2,2′-bisquinoline), has shown highly efficient regeneration of nicotinamide cofactors through visible-light-driven transfer hydrogenation. rsc.org This process, which achieved a quantum yield of 7.9 × 10⁻³, highlights the capacity of such complexes to mediate hydride transfer reactions essential for nicotinamide cofactor regeneration, a vital process in many enzymatic pathways. rsc.org Although this study did not use the specific this compound ligand, it establishes a clear precedent for the catalytic conversion of nicotinamide derivatives by ruthenium complexes containing similar polypyridyl ligands.

Complex StudiedSubstrate/TargetKey Finding
cis-[Ru(bpy)₂(NA)Cl][PF₆]Nicotinamide (NA)Demonstrates direct coordination and hindered rotation of nicotinamide, indicating strong ligand interaction. researchgate.net
Ru(tpy)(biq)Cl₂Nicotinamide CofactorsAchieved efficient photocatalytic transfer hydrogenation for cofactor regeneration. rsc.org

Q & A

Basic Research Questions

Q. How can [2,2'-Bipyridine]-5-sulfonic acid be synthesized and purified for research use?

  • Methodological Answer : The synthesis typically involves sulfonation of 2,2'-bipyridine using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (60–80°C). Post-reaction, neutralization with NaOH yields the sodium salt of the sulfonic acid derivative. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or ion-exchange chromatography to remove unreacted starting materials. Characterization by 1H^1H-NMR and FT-IR confirms the sulfonic acid group's introduction, while elemental analysis validates purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : To identify aromatic proton shifts (e.g., deshielding at the sulfonic acid position).
  • FT-IR : Confirms sulfonic acid groups via S=O stretching (1150–1250 cm1^{-1}) and O-H vibrations (broad band ~3400 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M-H]^- for the deprotonated form).
  • UV-Vis Spectroscopy : Monitors electronic transitions in metal complexes (e.g., ligand-to-metal charge transfer bands) .

Q. How does the sulfonic acid group influence the coordination chemistry of 2,2'-bipyridine with transition metals?

  • Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing substituent, reducing the ligand’s π-backbonding capacity. This enhances the Lewis acidity of coordinated metal ions (e.g., Ru2+^{2+}, Fe2+^{2+}), favoring redox-active complexes. The sulfonate group also improves aqueous solubility, enabling applications in homogeneous catalysis. Comparative studies with 2,2'-bipyridine-5,5'-dicarboxylic acid show weaker metal-binding affinity due to steric hindrance from the sulfonate group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability constants of this compound metal complexes?

  • Methodological Answer : Discrepancies arise from variations in pH, ionic strength, and counterion effects. To standardize measurements:

  • Use potentiometric titration under inert atmospheres (N2_2/Ar) to avoid oxidation.
  • Employ UV-Vis spectrophotometry to monitor complex formation at fixed wavelengths.
  • Compare results with structurally analogous ligands (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) to isolate electronic vs. steric contributions .

Q. How can computational methods like DFT elucidate the electronic effects of the sulfonic acid substituent in metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the ligand’s electron-withdrawing effects on metal centers. Key analyses include:

  • Natural Bond Orbital (NBO) : Quantifies charge transfer from ligand to metal.
  • Frontier Molecular Orbitals (FMOs) : Predicts redox behavior (e.g., HOMO-LUMO gaps).
  • Mulliken Charges : Assesses electron density redistribution at the sulfonate group .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs)?

  • Methodological Answer : The sulfonic acid group serves as an anchoring site for metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) in MOF synthesis. Unlike carboxylate-based ligands, sulfonates form stronger hydrogen bonds, enhancing framework stability. Applications include proton-conducting MOFs for fuel cells. For example, Zn-based MOFs with this compound exhibit proton conductivity of ~103^{-3} S/cm at 80°C .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

  • Methodological Answer : SAR studies focus on:

  • Substituent Position : Introducing methyl/fluoro groups at the 4-position enhances steric complementarity with enzyme active sites.
  • Metal Complexation : Ru(II) complexes show higher inhibition of prolyl hydroxylase (IC50_{50} = 0.19 µM) compared to free ligands due to improved binding geometry.
  • In Silico Docking : AutoDock Vina predicts binding modes with target enzymes (e.g., PHD2), guiding synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.